1-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine dihydrochloride
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Overview
Description
1-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine dihydrochloride is a complex organic compound that features a unique combination of fluorine, boron, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the boronic ester intermediate, which is then coupled with a fluorinated benzyl halide under palladium-catalyzed cross-coupling conditions. The final step involves the reaction of the resulting intermediate with 4-methylpiperazine, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The fluorinated benzyl group can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced fluorinated benzyl derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated benzyl group can interact with biological receptors, while the boronic ester group can form reversible covalent bonds with biomolecules. The piperazine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine
- Benzoic acid, 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
Uniqueness
1-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine dihydrochloride is unique due to its combination of fluorine, boron, and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BFN2O2.2ClH/c1-17(2)18(3,4)24-19(23-17)15-7-6-8-16(20)14(15)13-22-11-9-21(5)10-12-22;;/h6-8H,9-13H2,1-5H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNJUMQWXVOMBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CN3CCN(CC3)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BCl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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